molecular formula C22H29N3O B12048885 4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine

4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B12048885
M. Wt: 351.5 g/mol
InChI Key: VLRHMUSQPRNDPO-XQNSMLJCSA-N
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Description

4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylbenzyl group and an (E)-(4-ethoxyphenyl)methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution with 2,4-dimethylbenzyl group: The piperazine ring is then reacted with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 2,4-dimethylbenzyl group.

    Formation of the (E)-(4-ethoxyphenyl)methylidene group: This step involves the condensation of the substituted piperazine with 4-ethoxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dimethylbenzyl)piperazine: Lacks the (E)-(4-ethoxyphenyl)methylidene group.

    N-[(E)-(4-ethoxyphenyl)methylidene]piperazine: Lacks the 2,4-dimethylbenzyl group.

    4-(2,4-dimethylbenzyl)-N-[(E)-(4-methoxyphenyl)methylidene]piperazin-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine is unique due to the presence of both the 2,4-dimethylbenzyl and (E)-(4-ethoxyphenyl)methylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C22H29N3O/c1-4-26-22-9-6-20(7-10-22)16-23-25-13-11-24(12-14-25)17-21-8-5-18(2)15-19(21)3/h5-10,15-16H,4,11-14,17H2,1-3H3/b23-16+

InChI Key

VLRHMUSQPRNDPO-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=C(C=C(C=C3)C)C

Origin of Product

United States

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